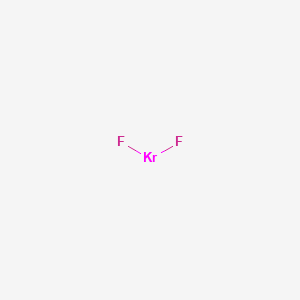
Krypton difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Krypton difluoride (KrF2) is a chemical compound that is used in various scientific research applications. It is a colorless gas that is highly reactive and has unique properties that make it useful in a wide range of experiments. In
Mécanisme D'action
Krypton difluoride is a highly reactive compound that can react with a wide range of molecules. Its mechanism of action involves the transfer of a fluorine atom to the target molecule, resulting in the formation of a new chemical bond. This process can lead to the removal or modification of certain chemical groups in the target molecule, resulting in changes in its chemical and physical properties.
Effets Biochimiques Et Physiologiques
Krypton difluoride is not commonly used in biochemical and physiological experiments due to its highly reactive nature and potential toxicity. However, it has been shown to have some effects on living organisms, including DNA damage and oxidative stress. Further research is needed to fully understand the biochemical and physiological effects of Krypton difluoride.
Avantages Et Limitations Des Expériences En Laboratoire
Krypton difluoride has several advantages for lab experiments, including its high reactivity and selectivity. It can be used to selectively modify certain chemical groups in molecules, making it useful for a wide range of experiments. However, its highly reactive nature can also be a limitation, as it can be difficult to control its reactions and prevent unwanted side reactions.
Orientations Futures
There are several future directions for research on Krypton difluoride, including the development of new synthesis methods, the exploration of its potential applications in materials science and microelectronics, and the study of its biochemical and physiological effects. Additionally, further research is needed to fully understand the limitations and potential risks associated with the use of Krypton difluoride in scientific research.
Méthodes De Synthèse
The synthesis of Krypton difluoride involves the reaction of krypton gas with fluorine gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is a colorless gas that is highly reactive. The synthesis of Krypton difluoride is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Krypton difluoride is used in various scientific research applications, including laser technology, photochemistry, and materials science. It is a powerful oxidizing agent that can be used to selectively remove or modify certain chemical groups in molecules. Krypton difluoride is also used in the production of microelectronics and in the development of advanced materials.
Propriétés
Numéro CAS |
13773-81-4 |
|---|---|
Nom du produit |
Krypton difluoride |
Formule moléculaire |
F2K |
Poids moléculaire |
121.79 g/mol |
Nom IUPAC |
difluorokrypton |
InChI |
InChI=1S/F2Kr/c1-3-2 |
Clé InChI |
QGOSZQZQVQAYFS-UHFFFAOYSA-N |
SMILES |
F[Kr]F |
SMILES canonique |
F[Kr]F |
Autres numéros CAS |
13773-81-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



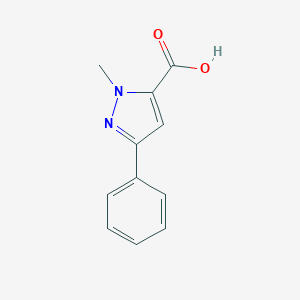
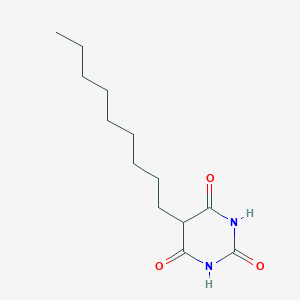
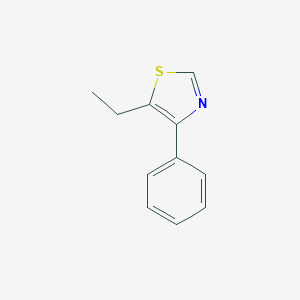
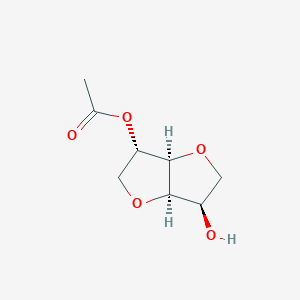
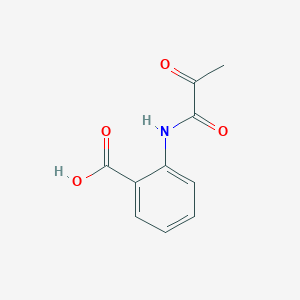
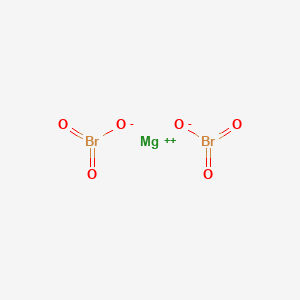
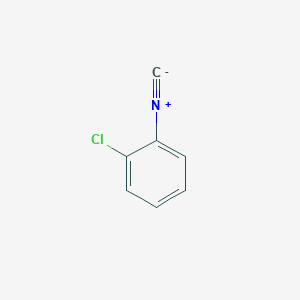
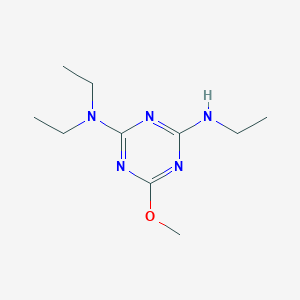
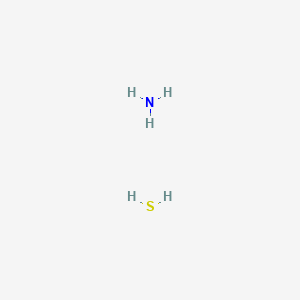
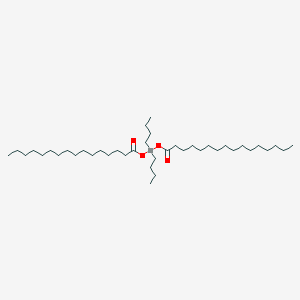
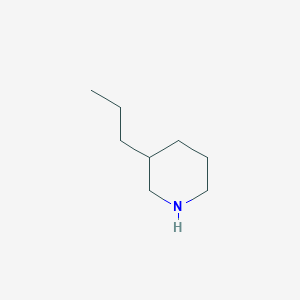
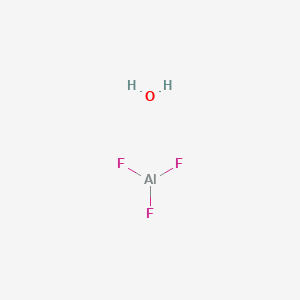
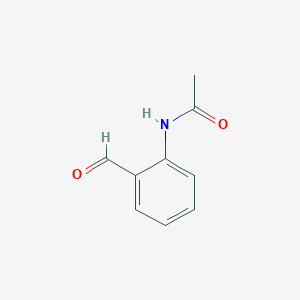
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)